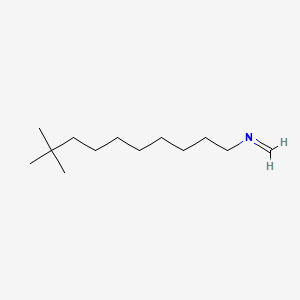

N-(9,9-dimethyldecyl)methanimine

描述

N-(9,9-Dimethyldecyl)methanimine is an alkyl-substituted imine characterized by a branched decyl chain (C10H21 with two methyl groups at the 9th carbon) attached to a methanimine group (CH=N–).

属性

分子式 |

C13H27N |

|---|---|

分子量 |

197.36 g/mol |

IUPAC 名称 |

N-(9,9-dimethyldecyl)methanimine |

InChI |

InChI=1S/C13H27N/c1-13(2,3)11-9-7-5-6-8-10-12-14-4/h4-12H2,1-3H3 |

InChI 键 |

ARRIHXFCXUXJNI-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)CCCCCCCCN=C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

N-(9,9-dimethyldecyl)methanimine can be synthesized through the reaction of 9,9-dimethyldecylamine with formaldehyde under acidic or basic conditions. The reaction typically involves the condensation of the amine with formaldehyde, followed by dehydration to form the imine. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of catalysts, such as acid or base catalysts, can enhance the reaction rate and improve the efficiency of the production process .

化学反应分析

Types of Reactions

N-(9,9-dimethyldecyl)methanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The imine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the imine group under mild conditions.

Major Products Formed

The major products formed from these reactions include secondary amines, oxides, and substituted imines, depending on the specific reagents and conditions used .

科学研究应用

N-(9,9-dimethyldecyl)methanimine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals

作用机制

The mechanism of action of N-(9,9-dimethyldecyl)methanimine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s reactivity is attributed to the presence of the carbon-nitrogen double bond, which can undergo various chemical transformations .

相似化合物的比较

Comparison with Similar Compounds

Aryl-Substituted Imines

Aryl-substituted imines, such as (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines (), exhibit distinct crystallographic behaviors. These compounds crystallize in the triclinic space group P-1 with unit cell parameters influenced by halogen substitution (Cl vs. Br). Key features include:

- Dihedral Angles : ~56° between terminal phenyl rings, indicating significant molecular twist.

- Intermolecular Interactions : Stabilized by weak C–H···N and C–H···X (X = Cl, Br) hydrogen bonds, as well as π–π stacking.

In contrast, N-(9,9-dimethyldecyl)methanimine’s bulky alkyl substituent likely disrupts planar packing, favoring van der Waals interactions over π–π stacking. This could result in lower melting points and altered crystal symmetry compared to aryl analogs .

Alkyl-Substituted Imines

Shorter-chain alkyl imines, such as (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine (), demonstrate:

- Odor Profiles: Fruity or pear-like notes due to volatile aromatic groups.

- Retention Indices (RI) : RI = 1442 for (E)-N-(3-methylbutyl)-1-phenylmethanimine, reflecting moderate polarity in gas chromatography.

This compound’s long alkyl chain may reduce volatility, making it less odor-active but more thermally stable. Its higher molecular weight (estimated ~269.5 g/mol) and lipophilicity (predicted log P > 5) suggest poor aqueous solubility, contrasting with shorter-chain imines .

Functional Group Comparisons

- Imines vs. Amines : Imines (C=N) are more polar than amines (C–N), leading to differences in reactivity and solubility. For example, N-Methyl-1-(naphthalen-1-yl)methanamine () has a log P of 3.02, while imines like this compound may exhibit higher polarity but offset by hydrophobic alkyl chains.

- Imines vs. Nitrosamines: Unlike carcinogenic nitrosamines (e.g., NDMA in ), imines lack the N–NO group, reducing toxicity concerns but requiring stability studies to prevent hydrolysis .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Table 2: Spectroscopic Data (Selected Compounds)

Research Findings and Trends

Substituent Effects :

- Aryl Groups : Enhance crystallinity via π–π interactions but reduce thermal stability due to steric hindrance .

- Alkyl Chains : Increase lipophilicity and boiling points but may complicate crystallization .

Applications :

- Aryl imines are explored in fragrances (), while alkyl imines may serve as surfactants or intermediates in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。